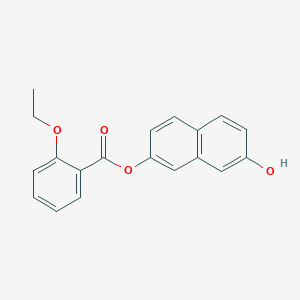

7-Hydroxy-2-naphthyl 2-ethoxybenzoate

Description

7-Hydroxy-2-naphthyl 2-ethoxybenzoate is a synthetic ester compound combining a 7-hydroxynaphthalene moiety with a 2-ethoxybenzoate group. Its molecular formula is C₁₉H₁₆O₄, with a molecular weight of 308.33 g/mol.

This compound is primarily utilized in research settings, particularly in medicinal chemistry and materials science. Its structural features make it a candidate for applications such as photoactive materials, polymer additives, or intermediates in PROTAC (Proteolysis-Targeting Chimera) synthesis, where ester-linked ligands are critical .

Properties

Molecular Formula |

C19H16O4 |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

(7-hydroxynaphthalen-2-yl) 2-ethoxybenzoate |

InChI |

InChI=1S/C19H16O4/c1-2-22-18-6-4-3-5-17(18)19(21)23-16-10-8-13-7-9-15(20)11-14(13)12-16/h3-12,20H,2H2,1H3 |

InChI Key |

FSTVWJNEDMCQQS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 7-Hydroxy-2-naphthyl 2-ethoxybenzoate and analogous esters:

Key Observations:

- This feature may enhance binding affinity in protein-ligand interactions . The ethoxy group (vs. The tert-butyl group in Methyl 4-(tert-butyl)-2-ethoxybenzoate adds steric hindrance, which can modulate selectivity in PROTAC applications .

Synthetic Pathways :

- This compound is likely synthesized via esterification between 7-hydroxy-2-naphthol and 2-ethoxybenzoic acid, using coupling agents like HATU (as seen in PROTAC-related syntheses) .

- Ethyl 2-methoxybenzoate is typically prepared through Fischer esterification, reflecting its simpler structure and industrial-scale production .

Physicochemical Properties

- Solubility: The target compound’s moderate ethanol solubility contrasts with the high solubility of Ethyl 2-methoxybenzoate, attributed to the latter’s smaller size and polar methoxy group .

- Thermal Stability: The naphthyl group in this compound likely enhances thermal stability compared to mono-aromatic esters, making it suitable for high-temperature polymer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.